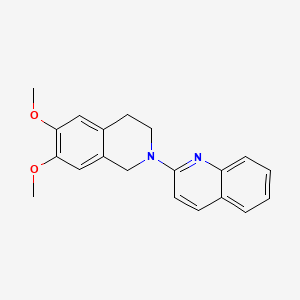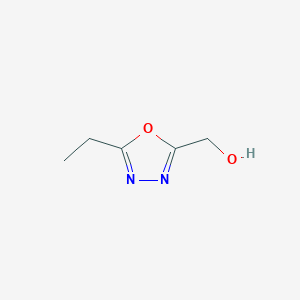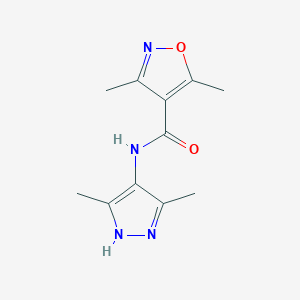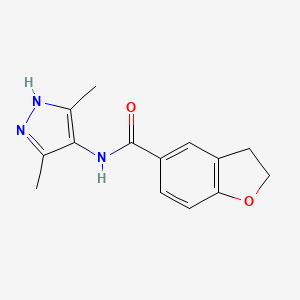![molecular formula C10H12FNO2 B7556469 N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556469.png)
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide, commonly known as FMAH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMAH belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes that require metal ions for their activity.
Mecanismo De Acción
FMAH inhibits the activity of HDACs and MMPs by chelating the metal ions that are required for their activity. HDACs require zinc ions for their activity, while MMPs require zinc and calcium ions. FMAH binds to these metal ions and prevents their interaction with the enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
FMAH has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is consistent with the effects of HDAC inhibitors. It has also been shown to inhibit the migration and invasion of cancer cells, which is consistent with the effects of MMP inhibitors. FMAH has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of FMAH is relatively simple and can be easily scaled up for large-scale production. FMAH has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anti-cancer agent. However, FMAH has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Further studies are needed to evaluate the efficacy and safety of FMAH in animal models and humans.
Direcciones Futuras
There are several future directions for the research on FMAH. Firstly, further studies are needed to evaluate the efficacy and safety of FMAH in animal models and humans. Secondly, the development of FMAH derivatives with improved pharmacokinetic properties and selectivity is an area of active research. Thirdly, the combination of FMAH with other anti-cancer agents, such as chemotherapy and radiotherapy, is a promising approach to enhance its anti-cancer activity. Lastly, the investigation of the role of FMAH in other diseases, such as arthritis and cardiovascular diseases, is an area of potential research.
Métodos De Síntesis
The synthesis of FMAH involves the reaction of 3-fluoro-4-methylbenzylamine with ethyl chloroacetate followed by hydrolysis of the resulting ethyl ester to yield FMAH. This method has been reported in the literature and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
FMAH has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. FMAH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. MMP inhibitors have been investigated as potential therapeutic agents for various diseases, including cancer, arthritis, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-7-2-3-8(4-9(7)11)5-12-10(14)6-13/h2-4,13H,5-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQKXUJKUIXVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-fluoro-4-methylphenyl)methyl]-2-hydroxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)

![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)

![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)

![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)



